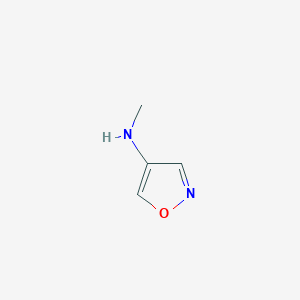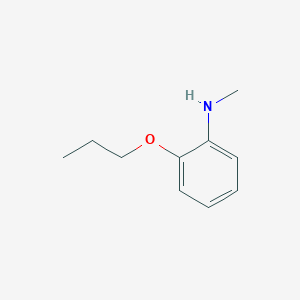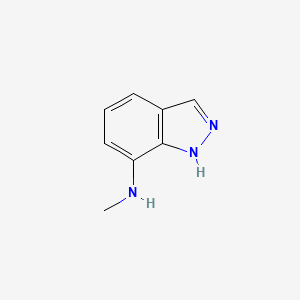
N-methyl-1,2-oxazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-1,2-oxazol-4-amine is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the nitrogen and oxygen atoms in the ring structure imparts unique chemical properties to this compound, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-1,2-oxazol-4-amine can be synthesized through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction typically occurs at room temperature and results in the formation of the oxazole ring . Another method involves the reaction of nitriles with amino alcohols under microwave irradiation, which provides good to high yields of the desired oxazole .
Industrial Production Methods
Industrial production of this compound often involves the use of flow chemistry techniques. For example, the cyclodehydration of β-hydroxy amides can be performed in a continuous flow reactor using manganese dioxide as a heterogeneous reagent . This method offers several advantages, including improved safety, higher yields, and reduced reaction times compared to traditional batch synthesis.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1,2-oxazol-4-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound into corresponding amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and other oxidizing agents are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxazole derivatives, amines, and substituted oxazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-methyl-1,2-oxazol-4-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-methyl-1,2-oxazol-4-amine involves its interaction with various molecular targets, including enzymes and receptors. The compound can form non-covalent interactions, such as hydrogen bonds and van der Waals forces, with these targets, leading to changes in their activity and function . These interactions are crucial for the compound’s biological activities, such as antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Oxazole: A parent compound with a similar five-membered ring structure containing nitrogen and oxygen atoms.
Isoxazole: An isomer of oxazole with the nitrogen and oxygen atoms in different positions.
Oxazoline: A reduced form of oxazole with a single bond between the nitrogen and oxygen atoms.
Uniqueness
N-methyl-1,2-oxazol-4-amine is unique due to the presence of the methyl group on the nitrogen atom, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-methyl-1,2-oxazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-5-4-2-6-7-3-4/h2-3,5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIGULZSLJFEJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CON=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














